molecular formula C17H13F6NO3 B2577177 N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide CAS No. 1396631-85-8

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide

Cat. No.: B2577177
CAS No.: 1396631-85-8
M. Wt: 393.285
InChI Key: BVJIGNCJEZVQEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide (CAS 1396631-85-8) is a synthetic small molecule with a molecular formula of C17H13F6NO3 and a molecular weight of 393.28 g/mol . This benzamide derivative is characterized by a central propanamide structure, featuring a 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl group and a 4-(trifluoromethoxy)benzamide moiety, which contributes to its distinct physicochemical profile . Compounds based on the 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide scaffold have demonstrated significant research value as potent inhibitors of pyruvate dehydrogenase kinase (PDHK) . PDHK plays a critical regulatory role in glucose and fatty acid metabolism by phosphorylating and inhibiting the pyruvate dehydrogenase complex (PDH). Inhibition of PDHK can enhance PDH activity, promoting the oxidation of lactate and influencing metabolic pathways in various tissues . This mechanism makes related compounds valuable tools for investigating metabolic diseases, cancer metabolism, and cellular energy homeostasis. Furthermore, structurally similar trifluoro-hydroxypropyl benzamides and sulfonamides have been explored for their potential in therapeutic areas such as the treatment of bladder instability and as inhibitors of specific receptors like P2X7, which is implicated in interleukin-1 mediated inflammatory diseases including rheumatoid arthritis, osteoarthritis, and asthma . Researchers can utilize this compound as a key intermediate or building block in medicinal chemistry and drug discovery programs, particularly for structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents . This product is supplied for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F6NO3/c18-16(19,20)15(26,12-4-2-1-3-5-12)10-24-14(25)11-6-8-13(9-7-11)27-17(21,22)23/h1-9,26H,10H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVJIGNCJEZVQEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F6NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the intermediate compounds, followed by the introduction of trifluoromethyl groups and the formation of the benzamide structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors and advanced purification techniques to ensure consistency and quality.

Chemical Reactions Analysis

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved depend on the specific target and the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

N-Phenyl-4-(trifluoromethoxy)benzamide (3u)

This simpler benzamide, synthesized via oxidative coupling of 4-(trifluoromethoxy)benzaldehyde and aniline using Bu4NI and TBHP in acetonitrile , shares the trifluoromethoxy-benzamide core with VU0543335. However, it lacks the trifluoro-hydroxy-phenylpropyl side chain, resulting in reduced steric bulk and polarity. Such differences may influence binding affinity in target interactions.

Pesticide-Related Benzamides
  • Triflumuron (2-chloro-N-(((4-(trifluoromethoxy)phenyl)amino)carbonyl)benzamide): A benzamide insecticide with a trifluoromethoxy group and a urea-like linkage . Unlike VU0543336, triflumuron’s chloro and carbamate substituents prioritize chitin synthesis inhibition, highlighting how trifluoromethoxy groups can be tailored for agrochemical vs. pharmaceutical applications.
  • Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide): Features a trifluoromethyl group instead of trifluoromethoxy, demonstrating that fluorinated substituents at different positions modulate biological activity and environmental persistence .
N-(2-Hydroxyethyl)-3-(6-(4-(trifluoromethoxy)phenylamino)pyrimidin-4-yl)benzamide

This compound () integrates a pyrimidine ring and hydroxyethyl group, diverging from VU0543336’s hydroxy-phenylpropyl chain. The pyrimidine moiety may enhance π-π stacking in enzymatic binding pockets, whereas VU0543336’s bulkier side chain could improve selectivity for hydrophobic targets .

Spectroscopic and Physicochemical Properties

  • IR Spectroscopy : Benzamides typically exhibit C=O stretches near 1660–1680 cm⁻¹, as seen in hydrazinecarbothioamides (). VU0543336’s trifluoromethoxy group would likely show strong C-O-C and CF₃ vibrations near 1250–1300 cm⁻¹, similar to triflumuron .
  • NMR : The chiral center in VU0543336’s side chain would produce distinct splitting patterns in ¹H/¹³C-NMR, unlike symmetrical analogues like 3u.

Data Table: Key Features of Compared Compounds

Compound Name Core Structure Key Substituents Synthesis Method Application/Activity Reference
VU0543336 Benzamide 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl Likely Pd-catalyzed coupling Potential drug candidate
N-Phenyl-4-(trifluoromethoxy)benzamide (3u) Benzamide Phenyl, trifluoromethoxy Oxidative coupling (Bu4NI/TBHP) Research intermediate
Triflumuron Benzamide Chloro, urea-like linkage Isothiocyanate reaction Insecticide
Flutolanil Benzamide Trifluoromethyl, isopropoxy Friedel-Crafts acylation Fungicide

Biological Activity

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C16H16F6N2O3
  • Molecular Weight : 394.30 g/mol

The structure includes trifluoro groups that enhance its lipophilicity and potentially its biological activity.

Anticonvulsant Properties

Research has indicated that compounds similar to this compound exhibit significant anticonvulsant activity. A study highlighted the effectiveness of related compounds in reducing the minimum alveolar concentration (MAC) of isoflurane, indicating their potential as general anesthetics with minimal cardiovascular side effects .

CompoundActivityMechanism
This compoundAnticonvulsantEnhances GABA(A) current
3,3,3-trifluoro-2-hydroxy-2-phenyl-propionamideGeneral anestheticReduces MAC of isoflurane

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties. Trifluoromethyl groups are known to influence the pharmacokinetics and pharmacodynamics of drugs. Studies on similar compounds have shown inhibition of pro-inflammatory pathways, which could translate to therapeutic benefits in inflammatory diseases.

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

  • GABA(A) Receptor Modulation : Preliminary data suggest that the compound enhances GABA(A) currents in neuronal models, which is crucial for its anticonvulsant effects.
  • Ion Channel Interactions : While specific interactions with voltage-gated ion channels remain unclear, these channels are often implicated in the modulation of neuronal excitability.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety profile of this class of compounds:

  • Efficacy in Animal Models : In vivo studies demonstrated that related analogues significantly reduced seizure activity in animal models without notable hemodynamic alterations .
  • Safety Profile : Toxicological assessments indicate that while the compound exhibits potent biological activity, it also presents risks such as skin burns and eye damage upon exposure due to its chemical properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.